[1-(4-FLUOROBENZOYL)-3-PIPERIDYL][4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE
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Overview
Description
[1-(4-FLUOROBENZOYL)-3-PIPERIDYL][4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE: is a complex organic compound that belongs to the class of aryl-phenylketones These compounds are characterized by the presence of a ketone group substituted by an aryl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-FLUOROBENZOYL)-3-PIPERIDYL][4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE typically involves multiple steps. One common method includes the reaction of 4-fluorobenzoyl chloride with piperidine to form an intermediate, which is then reacted with 4-(2-fluorophenyl)piperazine under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of temperature, pressure, and reaction time is crucial to optimize the production process and minimize impurities .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound is also prone to nucleophilic substitution reactions, especially at the fluorine-substituted positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter systems.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of polymers and resins .
Mechanism of Action
The mechanism of action of [1-(4-FLUOROBENZOYL)-3-PIPERIDYL][4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-(4-Fluorophenyl)piperazine
- 1-(4-Fluorobenzyl)piperazine
- 1-(4-Fluorophenyl)sulfonyl-3-piperidyl
Uniqueness: Compared to similar compounds, [1-(4-FLUOROBENZOYL)-3-PIPERIDYL][4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE is unique due to its dual fluorine substitution, which enhances its binding affinity and specificity for certain molecular targets. This makes it particularly valuable in medicinal chemistry for the development of targeted therapies .
Properties
IUPAC Name |
[1-(4-fluorobenzoyl)piperidin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F2N3O2/c24-19-9-7-17(8-10-19)22(29)28-11-3-4-18(16-28)23(30)27-14-12-26(13-15-27)21-6-2-1-5-20(21)25/h1-2,5-10,18H,3-4,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKNFQMQNLSVBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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